molecular formula C21H25NO3S B6262603 2-[4-(heptylsulfanyl)benzamido]benzoic acid CAS No. 2172221-74-6

2-[4-(heptylsulfanyl)benzamido]benzoic acid

Cat. No. B6262603
CAS RN: 2172221-74-6
M. Wt: 371.5
InChI Key:
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Description

“2-[4-(heptylsulfanyl)benzamido]benzoic acid” is a derivative of benzoic acid. It is an organic compound that includes a benzamido group and a heptylsulfanyl group .


Synthesis Analysis

The synthesis of “2-[4-(heptylsulfanyl)benzamido]benzoic acid” was carried out from p-sulfanylbenzoic acid, which was activated with 1-bromoheptane, in a system of ethanol–water with sodium hydroxide . Chlorinated hydrides of acids were obtained by reaction of acids with chlorinated thionyl in benzene .


Molecular Structure Analysis

The molecular structure of “2-[4-(heptylsulfanyl)benzamido]benzoic acid” is determined using NMR 1 H, infrared spectroscopy . The shape and position of the bands in the IR absorption spectra of the synthesized anthranilic acid derivatives are shifted and split in comparison with the parent acid due to the presence of a secondary amino group, an additional aromatic moiety, and a different nature of the substitutes in the para-position to the amino group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-[4-(heptylsulfanyl)benzamido]benzoic acid” include the activation of p-sulfanylbenzoic acid with 1-bromoheptane, followed by a reaction with sodium hydroxide in a system of ethanol–water . This is followed by the reaction of the resulting acids with chlorinated thionyl in benzene to obtain chlorinated hydrides of acids .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[4-(heptylsulfanyl)benzamido]benzoic acid involves the reaction of 4-(heptylsulfanyl)benzoic acid with benzoyl chloride in the presence of a base to form 2-[4-(heptylsulfanyl)benzoyl]benzoic acid, which is then reacted with ammonia to form the final product.", "Starting Materials": [ "4-(heptylsulfanyl)benzoic acid", "benzoyl chloride", "ammonia", "base (e.g. triethylamine)" ], "Reaction": [ "Step 1: 4-(heptylsulfanyl)benzoic acid is dissolved in a suitable solvent (e.g. dichloromethane) and cooled to 0°C.", "Step 2: A solution of benzoyl chloride in the same solvent is added dropwise to the reaction mixture while stirring.", "Step 3: A base (e.g. triethylamine) is added to the reaction mixture to neutralize the hydrogen chloride generated during the reaction.", "Step 4: The reaction mixture is allowed to warm to room temperature and stirred for several hours.", "Step 5: The solvent is removed under reduced pressure and the residue is dissolved in a suitable solvent (e.g. ethanol).", "Step 6: Ammonia gas is bubbled through the solution until the pH reaches 7-8.", "Step 7: The solvent is removed under reduced pressure and the residue is purified by recrystallization or chromatography to obtain 2-[4-(heptylsulfanyl)benzamido]benzoic acid as a white solid." ] }

CAS RN

2172221-74-6

Product Name

2-[4-(heptylsulfanyl)benzamido]benzoic acid

Molecular Formula

C21H25NO3S

Molecular Weight

371.5

Purity

95

Origin of Product

United States

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